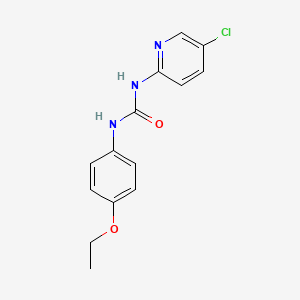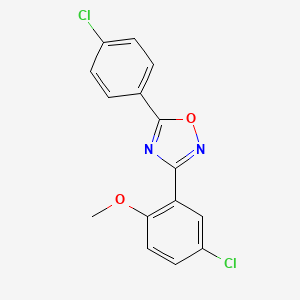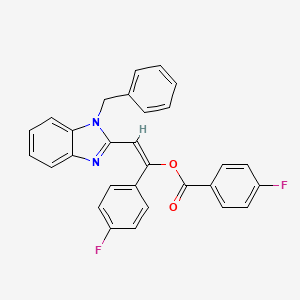
N-(5-chloro-2-pyridinyl)-N'-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-N'-(4-ethoxyphenyl)urea, also known as CEU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-N'-(4-ethoxyphenyl)urea inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of CK2, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
Inhibition of CK2 by this compound has been shown to have various biochemical and physiological effects. These include the induction of apoptosis, inhibition of cell proliferation, reduction of tau phosphorylation, and antiviral activity.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-pyridinyl)-N'-(4-ethoxyphenyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, it has some limitations, such as its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-N'-(4-ethoxyphenyl)urea. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area is the investigation of the role of CK2 in other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.
Conclusion
In conclusion, this compound is a valuable tool for scientific research due to its potent inhibition of CK2 and its various biochemical and physiological effects. Its synthesis method is well-established, and its scientific research application is broad, including cancer research, neurodegenerative diseases, and infectious diseases. Despite its limitations, this compound has the potential to lead to new insights into the role of CK2 in various diseases and the development of more effective treatments.
Synthesis Methods
The synthesis of N-(5-chloro-2-pyridinyl)-N'-(4-ethoxyphenyl)urea involves the reaction between 5-chloro-2-pyridinylamine and 4-ethoxyphenyl isocyanate in the presence of a base. The resulting product is then purified by column chromatography. The purity and identity of this compound are confirmed by NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-N'-(4-ethoxyphenyl)urea has been used in various scientific research studies, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CK2 has been found to be overexpressed in many types of cancer, and the inhibition of CK2 by this compound has shown promising results in reducing tumor growth and inducing apoptosis. In neurodegenerative diseases, CK2 has been implicated in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Inhibition of CK2 by this compound has shown potential in reducing tau phosphorylation and improving cognitive function. In infectious diseases, CK2 has been found to be involved in the replication of viruses such as HIV and HCV. Inhibition of CK2 by this compound has shown antiviral activity against these viruses.
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-2-20-12-6-4-11(5-7-12)17-14(19)18-13-8-3-10(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXFRAWQVHWIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-pyridin-4-yl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5419104.png)
![5-ethyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5419115.png)

![4-pyrazolo[1,5-a]pyrimidin-3-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5419121.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-ethylphenyl)urea](/img/structure/B5419133.png)
![4-(2-furyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5419151.png)
![ethyl 4-({4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5419158.png)
![7-[(4,6-dimethyl-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419160.png)
![3,3-dimethyl-1-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-2-butanone](/img/structure/B5419167.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5419178.png)
![ethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5419179.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5419199.png)

![3-[(3-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5419212.png)